molecular formula C15H11FN2O2 B13133832 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one

5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one

Cat. No.: B13133832
M. Wt: 270.26 g/mol
InChI Key: BKVJJWWCXMLICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one: is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The addition of a fluorine atom and a hydroxymethyl group to the quinazolinone structure enhances its chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-aminobenzamide.

    Cyclization: The 2-aminobenzamide undergoes cyclization with benzaldehyde to form 2-phenylquinazolin-4(3H)-one.

    Hydroxymethylation: The final step involves the addition of a hydroxymethyl group using formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone core, using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-Fluoro-2-(carboxymethyl)-3-phenylquinazolin-4(3H)-one.

    Reduction: 5-Fluoro-2-(hydroxymethyl)-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

Biology:

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.

Medicine:

    Anti-Cancer: Due to its structural similarity to other anti-cancer quinazolinones, it is being investigated for its potential to inhibit cancer cell growth.

    Anti-Inflammatory: The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Industry:

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

  • 5-Fluoro-2-hydroxymethylphenylboronic acid
  • 5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Comparison:

  • Uniqueness: The presence of the quinazolinone core in 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one distinguishes it from other similar compounds. This core structure is crucial for its biological activity and potential therapeutic applications.
  • Chemical Properties: The addition of the fluorine atom and hydroxymethyl group enhances its reactivity compared to other quinazolinones.

Properties

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

5-fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4-one

InChI

InChI=1S/C15H11FN2O2/c16-11-7-4-8-12-14(11)15(20)18(13(9-19)17-12)10-5-2-1-3-6-10/h1-8,19H,9H2

InChI Key

BKVJJWWCXMLICU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=CC=C3)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.